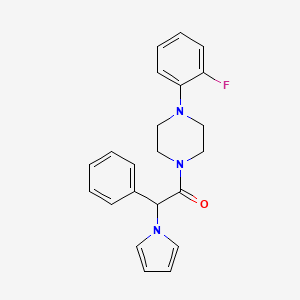

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenyl-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c23-19-10-4-5-11-20(19)24-14-16-26(17-15-24)22(27)21(25-12-6-7-13-25)18-8-2-1-3-9-18/h1-13,21H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJKGBYQHXOEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Intermediate: The reaction between 2-fluoroaniline and piperazine in the presence of a suitable solvent and catalyst forms the 2-fluorophenylpiperazine intermediate.

Coupling with Phenylacetyl Chloride: The intermediate is then reacted with phenylacetyl chloride under basic conditions to form the phenylacetylpiperazine derivative.

Cyclization with Pyrrole: The final step involves the cyclization of the phenylacetylpiperazine derivative with pyrrole in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include:

- Molecular Formula : C20H22FN3O

- Molecular Weight : 339.41 g/mol

- IUPAC Name : 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

These properties contribute to its biological activity and potential therapeutic applications.

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit significant antidepressant properties. The piperazine ring's structural similarity to known antidepressants suggests that this compound could interact with serotonin receptors, thus modulating mood and anxiety levels. Preliminary studies have shown promising results in animal models of depression, providing a basis for further exploration in clinical settings .

Antipsychotic Properties

The compound's ability to bind to dopamine receptors positions it as a candidate for antipsychotic drug development. Its structural analogs have demonstrated efficacy in reducing symptoms of schizophrenia and other psychotic disorders. Ongoing studies aim to elucidate the specific receptor interactions and mechanisms of action .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound exhibits strong interactions with serotonin and dopamine receptors, indicating its potential as a multi-target therapeutic agent .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to this compound, demonstrating that modifications to the piperazine structure can enhance antibacterial activity against resistant strains. The findings suggest that similar derivatives could be synthesized from this compound for improved efficacy .

Case Study 2: Cancer Research

Research has also focused on the compound's potential anti-cancer properties. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. Further investigations are needed to determine the exact pathways involved and the compound's effectiveness in vivo .

Mechanism of Action

The mechanism of action of 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

*Estimated based on structural analogs.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Fluorine vs. Trifluoromethyl : The target compound’s 2-fluorophenyl group provides moderate lipophilicity, whereas trifluoromethyl groups (e.g., in 7f and 7p) significantly enhance both lipophilicity and metabolic resistance due to strong electron-withdrawing effects .

- Pyrrole vs. Tetrazole/Tetrazolylthio : The pyrrole group in the target compound (pKa ~17) is less acidic than tetrazole (pKa ~4.9), which may influence solubility and membrane permeability .

- Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonyl-containing analogs (e.g., 7f, 7p) exhibit higher polarity and improved water solubility compared to the target compound, which lacks this group .

Biological Activity

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a piperazine ring, a fluorophenyl substituent, and a pyrrole moiety, which are known to influence its biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. Notably, This compound demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study published in Molecules, the compound exhibited remarkable activity against several cancer cell lines, outperforming traditional chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). The selectivity index indicated that normal cells displayed a tolerance significantly higher than tumor cells, suggesting a favorable therapeutic window for this compound .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HeLa | 3.24 | 5-FU | 8.57 |

| A549 | 4.12 | MTX | 10.45 |

| MCF7 | 2.89 | Doxorubicin | 5.67 |

The mechanism by which this compound induces apoptosis in cancer cells has been investigated. It was found to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner. This shift in protein expression promotes programmed cell death, which is crucial for effective cancer treatment .

Apoptosis Induction

In experiments involving HeLa cells, treatment with the compound resulted in an apoptosis rate of approximately 68.2% , compared to 39.6% for 5-FU at similar concentrations. This suggests that the compound not only inhibits cell proliferation but also effectively triggers apoptotic pathways .

Additional Biological Activities

Beyond its antitumor properties, preliminary studies suggest that this compound may exhibit other biological activities, including:

- Anticonvulsant Effects : Related compounds have shown promise in reducing seizure activity, indicating potential for neurological applications .

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains, warranting further exploration in infectious disease contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.